molecular formula C12H13BrO3 B13639191 Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Katalognummer: B13639191
Molekulargewicht: 285.13 g/mol
InChI-Schlüssel: SWPUQKJOQHZAJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group and a carboxylate ester group attached to the oxirane ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the meta position.

    Epoxidation: The brominated intermediate is then subjected to epoxidation to form the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Phenyl Derivatives: Resulting from the reduction of the bromophenyl group.

    Substituted Derivatives: Various functionalized compounds obtained through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The oxirane ring is highly strained and thus highly reactive, making it susceptible to ring-opening reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, leading to ring-opening and formation of new bonds.

    Electrophilic Substitution: The bromophenyl group can undergo substitution reactions, introducing new functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-phenyl-3-methyloxirane-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and properties.

    Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate: The bromine atom is positioned differently, affecting the compound’s chemical behavior.

    Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate:

Uniqueness: The presence of the bromophenyl group at the meta position in this compound imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H13BrO3

Molekulargewicht

285.13 g/mol

IUPAC-Name

ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3

InChI-Schlüssel

SWPUQKJOQHZAJP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.